N-(2,3-dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound with significant relevance in medicinal chemistry and agricultural applications. It is characterized by the presence of a pyridazine ring fused with a triazole moiety and substituted with a dichlorophenyl group. This compound is primarily recognized for its potential biological activities, including antifungal and herbicidal properties.
N-(2,3-dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide belongs to the class of heterocyclic compounds. Specifically, it is classified as a triazole derivative due to the presence of the 1H-1,2,4-triazole ring. This classification is important as it relates to the compound's biological activity and potential uses in pharmaceuticals and agrochemicals.
The synthesis of N-(2,3-dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multiple steps that include the formation of the triazole ring and subsequent reactions to introduce the dichlorophenyl and carboxamide groups.
One common synthetic route involves:
The molecular structure of N-(2,3-dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can be represented as follows:
Key structural data include:
The presence of chlorine atoms in the structure enhances its biological activity while also affecting its solubility and stability .
N-(2,3-dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide participates in various chemical reactions typical of heterocycles:
These reactions are crucial for modifying the compound to enhance its efficacy or to create derivatives with improved properties .
The mechanism of action for N-(2,3-dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is primarily linked to its interaction with biological targets such as enzymes involved in fungal growth or plant metabolism.
In particular:
Data from biological assays indicate that compounds with triazole rings often exhibit potent antifungal properties due to their ability to inhibit sterol biosynthesis .
Key chemical properties include:
Relevant data suggest that modifications to the molecular structure can significantly influence these properties .
N-(2,3-dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has several applications:
Research continues into optimizing its efficacy and safety profiles for broader applications in agriculture and medicine .
This detailed examination provides insight into the significance of N-(2,3-dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide within chemical research and its potential applications across multiple fields.
The 1,2,4-triazole ring (C₂H₃N₃) is a privileged scaffold characterized by tautomerism (1H- and 4H- forms), dipole moment, and hydrogen-bonding capacity. These features facilitate robust interactions with enzymatic targets:
Pyridazine (C₄H₄N₂), a diazine isomer, contributes distinct physicochemical advantages:
Table 1: Bioactive Triazole-Pyridazine Hybrids
Compound Structure | Biological Activity | Key Findings |
---|---|---|
6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide core | Antifungal lead optimization scaffold | Pyridazine N-atoms enhance water solubility vs. phenyl analogs [7] |
N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | CYP51 inhibition | cLogP ≈ 2.8; TPSA ≈ 95 Ų; MIC₈₀ = 0.0039 μg/mL vs. C. albicans [1] |
N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | Kinase inhibition (cancer) | Improved cellular permeability via imidazopyridine fragment [6] |
Synergistic Effects in triazole-pyridazine hybrids arise from:
The evolution of triazole-pyridazine hybrids reflects three generations of rational design:
First-Generation (1980s–2000s): Focused on azole repurposing. Initial hybrids attached triazoles to pyridazine via flexible alkyl chains, yielding antifungal agents with moderate potency. Limitations included metabolic instability and off-target effects [8]. Key milestones:
Second-Generation (2010–2020): Addressed resistance via molecular hybridization. Rigid linkers and strategic halogenation enhanced target affinity:
Table 2: Generational Evolution of Triazole-Pyridazine Hybrids
Generation | Design Strategy | Representative Compound | Advancement |
---|---|---|---|
1st (1980s–2000s) | Simple alkyl linkage | Fluconazole-pyridazine analogs | Moderate activity; susceptibility to resistance |
2nd (2010–2020) | Halogenated aryl carboxamides | N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | Enhanced CYP51 affinity (16–2051× vs. fluconazole) [1] |
3rd (2020–present) | Fragmentation-based hybridization | N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | Improved CNS penetration (cLogP 3.1; TPSA 71 Ų) [7] |
Current Era (2020–Present): Fragmentation-based design deconstructs pharmacophores to essential components. N-(2,3-dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide exemplifies this approach:
Table 3: Molecular Descriptors of Key Hybrid Compounds
Compound Name | Molecular Formula | Molecular Weight | cLogP | TPSA (Ų) |
---|---|---|---|---|
Fluconazole | C₁₃H₁₂F₂N₆O | 306.27 | 0.5 | 72.4 |
N-(2,4-dichlorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | C₁₄H₁₀Cl₂N₆O | 349.18 | 2.8 | 95.0 |
N-(2,3-dichlorophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (Lead) | C₁₄H₁₀Cl₂N₆O | 349.18 | 3.2* | 95.0* |
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | C₁₅H₁₈N₆O | 298.35 | 3.1 | 71.4 |
*Estimated via computational modeling
Structure-Activity Relationship (SAR) Insights:
Future directions include multi-target hybrids coupling CYP51 inhibition with β-glucan synthase disruption, and pro-drug strategies leveraging pyridazine’s metabolic stability for prolonged half-lives [9].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0